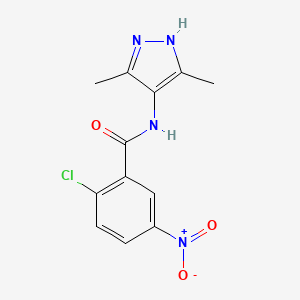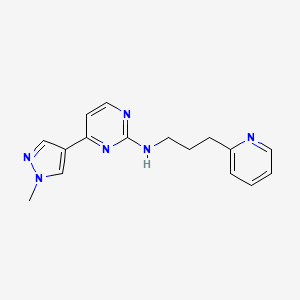![molecular formula C25H21N7O4 B3921588 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE](/img/structure/B3921588.png)
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE
描述
The compound “(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE” is a complex organic molecule that features a benzodiazole ring and a purine derivative. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodiazole ring and the attachment of the purine derivative. Typical synthetic routes may involve:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Purine Derivative: This step may involve nucleophilic substitution reactions where the purine derivative is introduced to the benzodiazole core.
Industrial Production Methods
Industrial production methods would focus on optimizing the yield and purity of the compound. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, potentially leading to new materials with unique properties.
Biology
In biological research, the compound might be studied for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Medicine
If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, with specific desired properties.
作用机制
The mechanism of action would depend on the compound’s interaction with molecular targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing its normal function. The pathways involved would be specific to the biological context in which the compound is studied.
相似化合物的比较
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Purine Derivatives: Compounds with similar purine structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of a benzodiazole ring and a purine derivative, which might confer unique biological activities or material properties not found in other compounds.
属性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O4/c1-30-20-22(31(2)25(34)32(3)23(20)33)29-24(30)36-18-10-9-14(12-19(18)35-4)11-15(13-26)21-27-16-7-5-6-8-17(16)28-21/h5-12H,1-4H3,(H,27,28)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOGLDFEHZMYKC-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=C(C=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5N4)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1OC3=C(C=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B3921508.png)
![N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3921514.png)
![N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine](/img/structure/B3921516.png)
![indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B3921520.png)
![2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide](/img/structure/B3921525.png)

![4-(2-ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3921545.png)
![N'-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B3921546.png)
![4-(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}phenoxy)-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B3921548.png)
![N-(3-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3921556.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylmethanamine](/img/structure/B3921562.png)

![(5E)-1-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3921575.png)

